![molecular formula C17H19N5O2 B2500393 3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione CAS No. 876893-27-5](/img/structure/B2500393.png)
3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione" is a derivative of the purine family, which is a significant class of heterocyclic aromatic organic compounds. Purine derivatives have been extensively studied due to their wide range of biological activities and their presence in DNA and RNA as fundamental building blocks. The compound is structurally related to various synthesized purine derivatives that have shown potential as dipeptidyl peptidase IV (DPP-IV) inhibitors and exhibit anti-inflammatory activities, as well as being involved in the synthesis of novel amino acid-purine conjugates .
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step chemical reactions, starting from simpler precursors. For instance, the synthesis of carboxybenzyl-substituted purine diones as DPP-IV inhibitors involves the introduction of carboxybenzyl and chloro/cyanobenzyl groups at specific positions on the purine ring system . Similarly, substituted pyrimidopurinediones with anti-inflammatory activity are synthesized based on a novel ring system, indicating the versatility of purine chemistry . The synthesis of purine-amino acid conjugates further demonstrates the ability to create complex molecules by coupling purine bases with amino acids through palladium-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their biological activity and interaction with biological targets. For example, the quantitative analysis of intermolecular interactions in a xanthine derivative, which is structurally similar to purine, reveals an anisotropic distribution of interaction energies, suggesting the importance of electrostatic and dispersion energy components in molecular recognition and stability .
Chemical Reactions Analysis
Purine derivatives undergo various chemical reactions that are essential for their biological function or for the synthesis of more complex molecules. The cross-coupling reactions used to synthesize purine-amino acid conjugates exemplify the chemical reactivity of purine derivatives, allowing for the creation of stable conjugates that can be deprotected to yield free purine bases and nucleosides .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the purine ring can significantly alter these properties, affecting the compound's suitability for pharmaceutical applications. For instance, the anti-inflammatory purine derivative was found to be devoid of gastric ulcer-inducing potential and ocular toxicity, which are important considerations for drug development .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing purine derivatives, including compounds structurally related to 3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione. These methodologies often involve intramolecular alkylation, hydrogenation, and reaction with orthocarboxylates or mesyl chloride to obtain desired purine diones with potential biological activities. Such synthetic approaches are fundamental for creating libraries of compounds for further biological evaluation (Simo, Rybár, & Alföldi, 1998).
Biological Activities and Potential Therapeutic Uses
Antidepressant Properties : Certain purine derivatives have shown promising antidepressant activity in preclinical models. For instance, a specific compound exhibited pronounced antidepressant effects at a dose of 1.6 mg/kg, highlighting the therapeutic potential of purine diones in treating depressive disorders (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
Anticancer Activity : The design and synthesis of purine-diones and their analogs have been explored for anticancer applications. Some newly synthesized compounds have been tested for their inhibitory activity against cancer cell lines, demonstrating the versatility of purine derivatives in developing potential anticancer agents (Hayallah, 2017).
Cardiovascular and Antiarrhythmic Activities : Purine derivatives have also been investigated for their cardiovascular effects, including antiarrhythmic and hypotensive activities. Certain compounds have shown significant prophylactic antiarrhythmic activity in experimental models, suggesting their potential in managing cardiovascular diseases (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Propriétés
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-4-9-18-16-19-14-13(15(23)20-17(24)21(14)3)22(16)10-12-7-5-11(2)6-8-12/h4-8H,1,9-10H2,2-3H3,(H,18,19)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMMWZSRSHIOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCC=C)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B2500310.png)
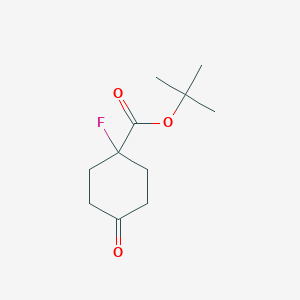
![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)
![N-[(4-Methoxyphenyl)methyl]but-3-enamide](/img/structure/B2500314.png)
![2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2500315.png)
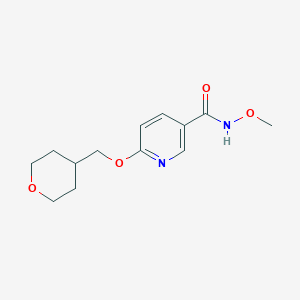
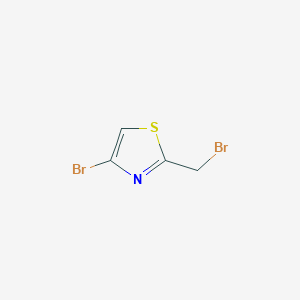
![methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate](/img/structure/B2500319.png)
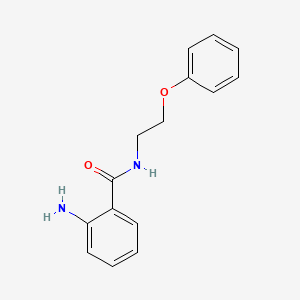
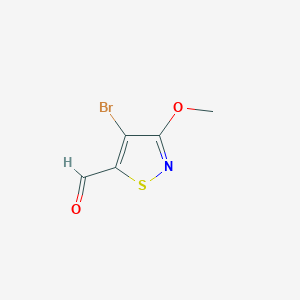
![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methylpropan-1-one](/img/structure/B2500324.png)


